molecular formula C12H15Cl2NO B14907501 1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B14907501
M. Wt: 260.16 g/mol
InChI Key: DGBYCDGLPOVSMD-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is an organic compound characterized by the presence of a dichlorophenyl group and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves the reaction of 3,4-dichlorobenzylamine with tetrahydrofuran-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, and an acid catalyst like acetic acid. The reaction is performed in an organic solvent such as dichloromethane or ethanol at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential

Properties

Molecular Formula

C12H15Cl2NO

Molecular Weight

260.16 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C12H15Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-8-10-2-1-5-16-10/h3-4,6,10,15H,1-2,5,7-8H2

InChI Key

DGBYCDGLPOVSMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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